3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol
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Description
Scientific Research Applications
Synthesis and Catalytic Applications
A notable application is in the synthesis and resolution of atropisomeric diphosphines, demonstrating the compound's utility in asymmetric catalysis. For instance, the synthesis, resolution, and application of binaphtho[b]furan derivatives, which are closely related to the mentioned compound, have been explored, indicating its efficacy in catalytic reactions, including Pd(0)-catalyzed intermolecular Heck reactions (Andersen, Parvez, McDonald, & Keay, 2004). Furthermore, the absolute configuration of similar binaphthalene derivatives has been confirmed using various spectroscopic techniques, resolving discrepancies in the literature and laying the groundwork for precise application in asymmetric synthesis (Polavarapu, Petrovic, Vick, Wulff, Ren, Ding, & Staples, 2009).
Material Science and Luminescence
In the realm of materials science, binaphthalene derivatives have been studied for their luminescent properties. For example, research into copper(I)–bromodiimine–diphosphine complexes showcases the stability and moderate emission behavior in the solid state of these compounds, underlining their potential in developing luminescent materials (Feng, Xin, Guo, Chen, Liang, Xu, & Li, 2015).
Fluorescence Sensing
Binaphthalene-based polymers have been synthesized for fluorescence sensing, demonstrating the compound's utility in detecting specific ions and molecules. For instance, (S)-binaphthalene-based polymer sensors have shown remarkable "turn-on" fluorescence-enhancement responses towards F− ions, presenting a direct visual detection method that could be observed under UV light (Li, Wei, Sheng, Quan, Cheng, & Zhu, 2014). Additionally, a new chiral binaphthalene-based fluorescence polymer sensor has been developed for highly enantioselective recognition of phenylalaninol, showcasing its potential in chiral discrimination through fluorescence signaling (Wei, Zhang, Dai, Quan, Cheng, & Zhu, 2013).
Properties
IUPAC Name |
3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H38O2/c57-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)58)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36,57-58H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVFHSXATSQDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H38O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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